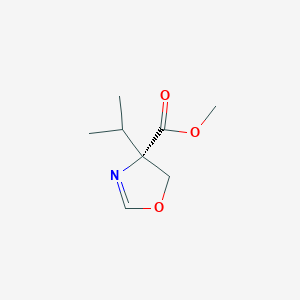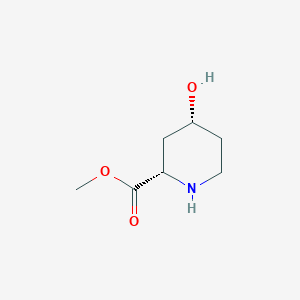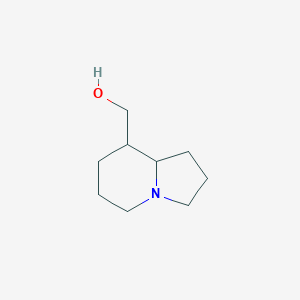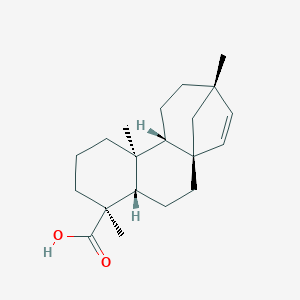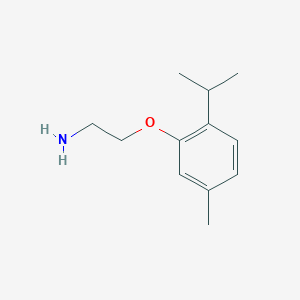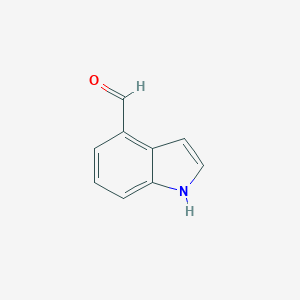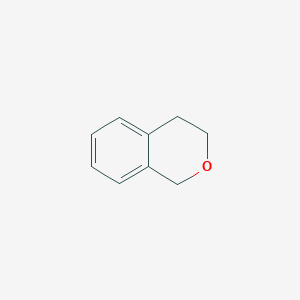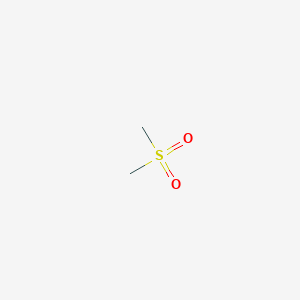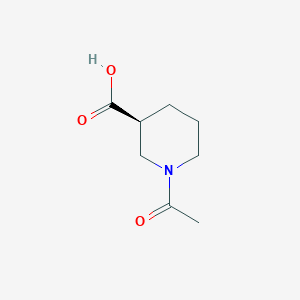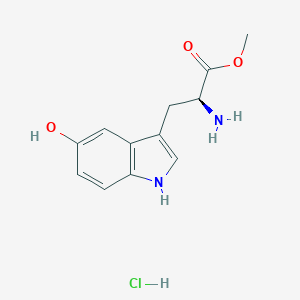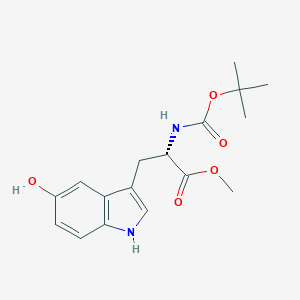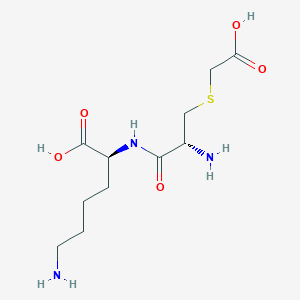
Carbocysteine-lysine
Vue d'ensemble
Description
Carbocysteine-lysine, also known as Carbocisteine, is a mucolytic drug that reduces the viscosity of sputum . It is used to help relieve the symptoms of chronic obstructive pulmonary disorder (COPD) and bronchiectasis by allowing the sufferer to bring up sputum more easily . It is a thioether derivative of the amino acid L-cysteine .
Synthesis Analysis
Carbocisteine is produced by alkylation of cysteine with chloroacetic acid .
Molecular Structure Analysis
Carbocysteine-lysine has a molecular formula of C11H23N3O6S . It contains 40 bonds in total, including 19 non-H bonds, 3 multiple bonds, 11 rotatable bonds, 3 double bonds, 2 carboxylic acids (aliphatic), 1 secondary amide (aliphatic), 2 primary amines (aliphatic), 2 hydroxyl groups, and 1 sulfide .
Chemical Reactions Analysis
Carbocysteine-lysine is well-absorbed when taken orally . It is excreted in the urine as unchanged drug and metabolites .
Physical And Chemical Properties Analysis
Carbocysteine-lysine has a water solubility of 21.6 mg/mL . It has a logP of -3.2 according to ALOGPS and -3.3 according to Chemaxon . Its pKa (Strongest Acidic) is 1.84 and pKa (Strongest Basic) is 9.14 .
Applications De Recherche Scientifique
Application in COVID-19 Therapy
Specific Scientific Field
This application falls under the field of Virology and Pharmacology .
Summary of the Application
Carbocysteine has been shown to have anti-viral effects on human rhinovirus, RSV, and the influenza virus. It interferes with upper airway ciliary motility, the first site of SARS-CoV-2 infection, leading to more effective mucus clearance and potential containment of viral spread towards the lower airway .
Methods of Application
The method of application involves the administration of Carbocysteine as part of a treatment regimen for COVID-19. It is used in combination with other agents such as monoclonal antibodies, antivirals, non-steroidal anti-inflammatory agents, and inhaled corticosteroids .
Results or Outcomes
Positive effects, in terms of limiting superimposed bacterial infection and reducing oxidative stress, have been documented in COPD patients .
Application in COPD Treatment
Specific Scientific Field
This application falls under the field of Pulmonology and Pharmacology .
Summary of the Application
Carbocysteine lysine salt has been used in the treatment of Chronic Obstructive Pulmonary Disease (COPD) to reduce the frequency of exacerbations .
Methods of Application
The method of application involves the administration of a single dose of carbocysteine lysine salt (2.7 g once a day) in addition to background therapy with or without inhaled steroids .
Results or Outcomes
In a total of 155 evaluable patients, the addition of a single dose of carbocysteine lysine salt to background therapy determines a statistically significant reduction of the average number of exacerbations vs. the number observed in the previous year (from 1.97±0.10 to 1.03±0.11; p<0.01), irrespective of treatment with or without inhaled steroids .
Application in Upper Respiratory Tract Infections (URIs)
Specific Scientific Field
This application falls under the field of Otolaryngology and Pharmacology .
Summary of the Application
Carbocysteine lysine salt has been used in the treatment of upper respiratory tract infections (URIs) to reduce the frequency and severity of cough .
Methods of Application
The method of application involves the administration of Carbocysteine lysine salt as part of a cough syrup .
Results or Outcomes
The results or outcomes of this application are not specified in the source .
Application in Asthma Treatment
Summary of the Application
Carbocysteine has been shown to reduce the expression of TGF-β1 in lung tissues, blocking the remodeling of the airways in asthmatic mice .
Methods of Application
The method of application involves the administration of Carbocysteine as part of a treatment regimen for asthma .
Results or Outcomes
Application in Cough Syrup
Specific Scientific Field
This application falls under the field of Pharmacology .
Summary of the Application
Carbocysteine lysine salt has been used in the formulation of cough syrups .
Results or Outcomes
Application in Reducing Exacerbations in COPD
Summary of the Application
Carbocysteine has been shown to reduce the frequency of exacerbations in COPD patients .
Methods of Application
The method of application involves the administration of Carbocysteine as part of a treatment regimen for COPD .
Results or Outcomes
Application in Anti-Inflammatory Activity
Specific Scientific Field
This application falls under the field of Pharmacology and Immunology .
Summary of the Application
Carbocysteine has been shown to exert anti-inflammatory activity .
Methods of Application
The method of application involves the administration of Carbocysteine as part of a treatment regimen for inflammatory conditions .
Results or Outcomes
The use of Carbocysteine in patients represents a well-tolerated treatment with a favorable safety profile, and might contribute to a better quality of life for patients suffering from serious illnesses .
Application in Improving Steroid Responsiveness
Summary of the Application
Carbocysteine has been shown to improve steroid responsiveness .
Methods of Application
The method of application involves the administration of Carbocysteine as part of a treatment regimen for conditions that require steroid therapy .
Results or Outcomes
Application in Modulating Mucins and Ciliary Functions
Summary of the Application
Carbocysteine is able to modulate mucins and ciliary functions .
Methods of Application
The method of application involves the administration of Carbocysteine as part of a treatment regimen for conditions that affect the respiratory system .
Orientations Futures
Carbocysteine-lysine has shown promise in the treatment of COPD patients, contributing to a better quality of life for patients suffering from this serious illness . It has been shown to have anti-viral effects on human rhinovirus, RSV, and the influenza virus . It also improves steroid responsiveness and exerts anti-inflammatory activity .
Propriétés
IUPAC Name |
(2S)-6-amino-2-[[(2R)-2-amino-3-(carboxymethylsulfanyl)propanoyl]amino]hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O5S/c12-4-2-1-3-8(11(18)19)14-10(17)7(13)5-20-6-9(15)16/h7-8H,1-6,12-13H2,(H,14,17)(H,15,16)(H,18,19)/t7-,8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXFWVUHYOBPQHY-YUMQZZPRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN)CC(C(=O)O)NC(=O)C(CSCC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CCN)C[C@@H](C(=O)O)NC(=O)[C@H](CSCC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901003022 | |
| Record name | N~2~-{2-Amino-3-[(carboxymethyl)sulfanyl]-1-hydroxypropylidene}lysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901003022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Carbocysteine-lysine | |
CAS RN |
82951-55-1 | |
| Record name | L-Lysine, N2-[S-(carboxymethyl)-L-cysteinyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=82951-55-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbocysteine-lysine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082951551 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N~2~-{2-Amino-3-[(carboxymethyl)sulfanyl]-1-hydroxypropylidene}lysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901003022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



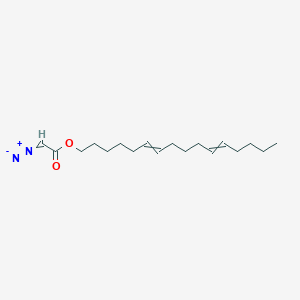
![7-oxo-2,3-dihydro-7H-[1,3]oxazolo[3,2-a]pyrimidine-6-carbonitrile](/img/structure/B46119.png)
